Propoxyphenyl homohydroxysildenafil
Overview
Description
Propoxyphenyl homohydroxysildenafil is a synthetic chemical compound intricately linked to the modulation of phosphodiesterase type 5 (PDE5) enzymes. As a derivative closely related to sildenafil, its molecular architecture allows it to serve as a potent inhibitor of PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels within cellular environments .
Mechanism of Action
Target of Action
Propoxyphenyl Homohydroxysildenafil primarily targets phosphodiesterase type 5 (PDE5) enzymes . PDE5 enzymes play a crucial role in the regulation of cyclic guanosine monophosphate (cGMP), a messenger molecule that influences the dilation and contraction of blood vessels.
Mode of Action
As a derivative closely related to sildenafil, this compound’s molecular architecture allows it to serve as a potent inhibitor of PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels .
Biochemical Analysis
Biochemical Properties
Propoxyphenyl Homohydroxysildenafil interacts with PDE5 enzymes, serving as a potent inhibitor . This interaction leads to an increase in cGMP levels, which plays a crucial role in various biochemical reactions .
Cellular Effects
The primary cellular effect of this compound is the inhibition of PDE5 enzymes, leading to increased levels of cGMP . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PDE5 enzymes and inhibiting their activity . This leads to an increase in cGMP levels, which can cause changes in gene expression .
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway through its interaction with PDE5 enzymes
Preparation Methods
The synthesis of propoxyphenyl homohydroxysildenafil involves several steps, including the preparation of intermediate compounds and their subsequent reactionsThe reaction conditions often involve the use of solvents like methanol and reagents such as piperazine derivatives .
Chemical Reactions Analysis
Propoxyphenyl homohydroxysildenafil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohols from ketones.
Substitution: Nucleophilic substitution reactions can occur, where functional groups like hydroxyl or amino groups are introduced into the molecule
Scientific Research Applications
Propoxyphenyl homohydroxysildenafil is widely used in scientific research due to its potent inhibitory effects on PDE5. Its applications include:
Chemistry: Used as a reference standard in mass spectrometric analysis and structural elucidation studies.
Biology: Investigates the underlying mechanisms of vasodilation and smooth muscle relaxation.
Medicine: Explores potential therapeutic applications in conditions like pulmonary hypertension.
Industry: Utilized in the development of new pharmaceutical formulations and quality control of dietary supplements
Comparison with Similar Compounds
Propoxyphenyl homohydroxysildenafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it is unique due to its specific molecular modifications, which enhance its potency and selectivity for PDE5. Similar compounds include:
Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: Known for its rapid onset of action and high selectivity for PDE5 .
Properties
IUPAC Name |
5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O5S/c1-4-6-19-21-22(28(3)27-19)24(32)26-23(25-21)18-16-17(7-8-20(18)35-15-5-2)36(33,34)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQVAJSWFPJSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342650 | |
Record name | Propoxyphenyl homohydroxysildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-87-6 | |
Record name | Propoxyphenyl homohydroxysildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propoxyphenyl homohydroxysildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPOXYPHENYL HOMOHYDROXYSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2QZ4N72AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were used to identify and characterize Propoxyphenyl Homohydroxysildenafil?
A1: this compound (PP-HHS) was isolated from a health supplement and its structure was elucidated using high-resolution Orbitrap mass spectrometry (HRMS). [] This technique allowed researchers to analyze the fragmentation pattern of PP-HHS and compare it to a known analogue, Propoxyphenyl Thiohomohydroxysildenafil (PP-THHS). The observed mass differences in the product ions, alongside high mass accuracy measurements, confirmed the replacement of a sulfur atom with an oxygen atom in the thiolactam moiety of PP-HHS. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.